

# An In-Depth Technical Guide to Tas-108: A Novel Steroidal Antiestrogen

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Core Introduction**

**Tas-108**, also known as SR-16234, is a novel, synthetic steroidal antiestrogen compound with a distinct mechanism of action that sets it apart from traditional endocrine therapies like tamoxifen and fulvestrant.[1][2] It has demonstrated significant potential in the treatment of hormone receptor-positive (HR+) breast cancer, including cases that have developed resistance to existing treatments.[1][2] This technical guide provides a comprehensive overview of the chemical structure, core mechanism of action, experimental validation, and clinical data associated with **Tas-108**.

# **Chemical Structure and Properties**

**Tas-108** is a steroidal molecule with a complex chemical structure. Its systematic IUPAC name is  $(7\alpha)$ -21-[4-[(diethylamino)methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-propanetricarboxylate.[1] Key identifiers and properties are summarized below.



| Identifier        | Value                                                                                                                                            |  |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------|--|
| IUPAC Name        | (7α)-21-[4-[(diethylamino)methyl]-2-<br>methoxyphenoxy]-7-methyl-19-norpregna-<br>1,3,5(10)-trien-3-ol 2-hydroxy-1,2,3-<br>propanetricarboxylate |  |
| Molecular Formula | Сз9Н55NO10                                                                                                                                       |  |
| Molecular Weight  | 697.9 g/mol                                                                                                                                      |  |
| SMILES            | CCN(CC)Cc1ccc(c(c1)OC)OCC[C@H]2CC[C@<br>@H]3[C@@]2(CC[C@H]4[C@H]3INVALID-<br>LINKC)C)OC.C(C(=O)O)C(CC(=O)O)<br>(C(=O)O)O                         |  |
| InChI Key         | VOHOCSJONOJOSD-SCIDSJFVSA-N                                                                                                                      |  |

(Data sourced from PubChem CID: 9874874)[3]

# Core Mechanism of Action: A Dual-Pronged Approach

The primary therapeutic action of **Tas-108** is centered on its differential modulation of the two estrogen receptor isoforms, ER $\alpha$  and ER $\beta$ , coupled with the recruitment of a co-repressor complex.[1]

### **Full Antagonism of Estrogen Receptor Alpha (ERα)**

In HR+ breast cancer, the binding of estrogen to ER $\alpha$  initiates a signaling cascade that promotes tumor cell proliferation and growth.[1] **Tas-108** acts as a full antagonist of ER $\alpha$ .[1] By binding to ER $\alpha$ , it competitively inhibits estrogen binding and prevents the receptor from adopting an active conformation, thereby blocking the transcription of estrogen-dependent genes responsible for cell proliferation.[1][4]

#### Partial Agonism of Estrogen Receptor Beta (ERβ)

In contrast to its effect on ER $\alpha$ , **Tas-108** exhibits partial agonist activity on ER $\beta$ .[1][5] The role of ER $\beta$  in breast cancer is generally considered to be anti-proliferative and pro-apoptotic,



effectively opposing the actions of ER $\alpha$ .[1] By partially activating ER $\beta$ , **Tas-108** is believed to contribute to its overall antitumor activity, a feature that distinguishes it from selective estrogen receptor modulators (SERMs) like tamoxifen.[1]

#### **Recruitment of the SMRT Co-repressor**

A critical aspect of **Tas-108**'s mechanism is its ability to induce a conformational change in the estrogen receptor upon binding, which facilitates the recruitment of the Silencing Mediator for Retinoid and Thyroid hormone receptor (SMRT) co-repressor complex.[1][6] This complex, which includes histone deacetylase 3 (HDAC3) and transducin beta-like protein 1 (TBL1), further inhibits the transcriptional activity of the estrogen receptors, providing an additional layer of suppression to the estrogen signaling pathway.[1][7]

## **Signaling Pathways**

The signaling pathway of **Tas-108** involves its direct interaction with estrogen receptors in the cytoplasm, leading to a cascade of events within the nucleus that ultimately alters gene transcription.



Click to download full resolution via product page



#### Tas-108 Signaling Pathway in Breast Cancer

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the activity of **Tas-108**.

### Cell Viability (MTT/XTT) Assay

- Objective: To determine the inhibitory effect of Tas-108 on the proliferation of breast cancer cell lines.
- Methodology:
  - Cell Seeding: Seed breast cancer cells (e.g., MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[1]
  - Drug Treatment: Treat the cells with a serial dilution of Tas-108 (e.g., 0.01 nM to 10 μM) and control compounds (e.g., 4-hydroxytamoxifen, fulvestrant) in the presence or absence of 1 nM 17β-estradiol. Include a vehicle control (e.g., DMSO).[1]
  - Incubation: Incubate the plates for 3-5 days at 37°C in a humidified incubator with 5%
     CO<sub>2</sub>.[1]
  - MTT/XTT Addition: Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions to allow for the formation of formazan crystals.
  - Solubilization and Measurement: Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a microplate reader.
  - Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> values using non-linear regression analysis.[1]

### Western Blot for ERα Degradation

- Objective: To assess the effect of **Tas-108** on the protein levels of  $ER\alpha$ .
- Methodology:



- Cell Culture and Treatment: Culture breast cancer cells (e.g., MCF-7) to 70-80% confluency and treat with various concentrations of **Tas-108** or control compounds for different time points (e.g., 6, 12, 24 hours).[1]
- Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[1]
- SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 μg) on an SDSpolyacrylamide gel and transfer to a PVDF membrane.[1]
- Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
   substrate and an imaging system.[1]

## **Dual-Luciferase Reporter Assay**

- Objective: To quantify the antagonistic and agonistic activity of **Tas-108** on ERα and ERβ.
- Methodology:
  - Cell Transfection: Co-transfect cells (e.g., HEK293T) with an estrogen response element (ERE)-driven firefly luciferase reporter plasmid, an expression vector for either ERα or ERβ, and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[1]
  - Drug Treatment: After 24 hours, treat the transfected cells with various concentrations of Tas-108, estradiol (agonist control), and an antiestrogen (antagonist control).[1]
  - Cell Lysis and Luciferase Assay: After 18-24 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay



system.[1]

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity.
 Express the results as fold induction relative to the vehicle control for agonist activity or as a percentage inhibition of estradiol-induced activity for antagonist activity.[1]

# **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for a breast cancer xenograft study to evaluate the in vivo efficacy of **Tas-108**.





Click to download full resolution via product page

General Workflow for a Breast Cancer Xenograft Study



# Quantitative Data Summary Preclinical Data: In Vitro Efficacy

The following table summarizes the 50% inhibitory concentration (IC<sub>50</sub>) of **Tas-108** in the MCF-7 breast cancer cell line under different conditions.

| Cell Line | Condition                            | Tas-108 IC₅₀ (nmol) | 4-<br>Hydroxytamoxifen<br>(4-HT) IC50 (nmol) |
|-----------|--------------------------------------|---------------------|----------------------------------------------|
| MCF-7     | In the presence of DPN (ERβ agonist) | 12.5                | 33.1                                         |
| MCF-7     | In the presence of E2<br>(Estradiol) | 2.15                | 49.7                                         |

(Data sourced from ASCO Meeting Abstract, 2012)[8]

#### **Clinical Data: Phase I Pharmacokinetics**

A Phase I dose-escalation study in postmenopausal women with advanced breast cancer provided the following pharmacokinetic parameters for **Tas-108**.[9]

| Dose       | Mean C <sub>max</sub> (ng/mL) | Mean AUC₀−t<br>(ng·h/mL) | Mean Terminal<br>Half-life (hours) |
|------------|-------------------------------|--------------------------|------------------------------------|
| 40 mg/day  | 2.8                           | 15.1                     | 8.0 - 10.7                         |
| 60 mg/day  | N/A                           | N/A                      | 8.0 - 10.7                         |
| 80 mg/day  | N/A                           | N/A                      | 8.0 - 10.7                         |
| 120 mg/day | N/A                           | N/A                      | 8.0 - 10.7                         |
| 160 mg/day | 21.0                          | 148.7                    | 8.0 - 10.7                         |

(Data showed a linear correlation with the dose.  $C_{max}$  and  $AUC_{0-t}$  for intermediate doses were not explicitly stated in the source.)[9]



### **Clinical Data: Phase II Efficacy**

A randomized, double-blind Phase II study evaluated three different daily doses of **Tas-108** in postmenopausal patients with advanced or metastatic breast cancer.[6] Another Phase II study was conducted in Japanese patients.[10]

| Dose                              | Number of Patients | Clinical Benefit<br>Rate (%) | Median Time to Progression (weeks) |
|-----------------------------------|--------------------|------------------------------|------------------------------------|
| 40 mg/day                         | 60                 | 21.7                         | 15.0                               |
| 80 mg/day                         | 60                 | 20.0                         | 15.9                               |
| 120 mg/day                        | -                  | Failed to meet criterion     | -                                  |
| 40 mg/day (Japanese<br>Patients)  | 33                 | 30.3                         | Not Reported                       |
| 80 mg/day (Japanese<br>Patients)  | 32                 | 25.0                         | Not Reported                       |
| 120 mg/day<br>(Japanese Patients) | 32                 | 25.0                         | Not Reported                       |

(Clinical benefit was defined as a complete response, a partial response, or stable disease for ≥24 weeks.)[6][10]

#### Conclusion

**Tas-108** represents a promising therapeutic agent for HR+ breast cancer, particularly in the context of resistance to current endocrine therapies. Its unique mechanism of action, combining potent ER $\alpha$  antagonism with beneficial ER $\beta$  partial agonism and recruitment of the SMRT co-repressor, provides a multi-faceted approach to inhibiting estrogen-driven tumor growth. The preclinical and clinical data gathered to date underscore its potential, with a favorable safety profile and demonstrated clinical activity. Further research will continue to elucidate the intricate molecular interactions and long-term clinical benefits of this novel steroidal antiestrogen.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. benchchem.com [benchchem.com]
- 2. TAS-108: a novel steroidal antiestrogen PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tas-108 | C39H55NO10 | CID 9874874 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Both N- and C-terminal transactivation functions of DNA-bound ERalpha are blocked by a novel synthetic estrogen ligand PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TAS-108, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. A core SMRT corepressor complex containing HDAC3 and TBL1, a WD40-repeat protein linked to deafness PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A phase I and pharmacokinetic study of TAS-108 in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Tas-108: A Novel Steroidal Antiestrogen]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683770#what-is-the-chemical-structure-of-tas-108]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com